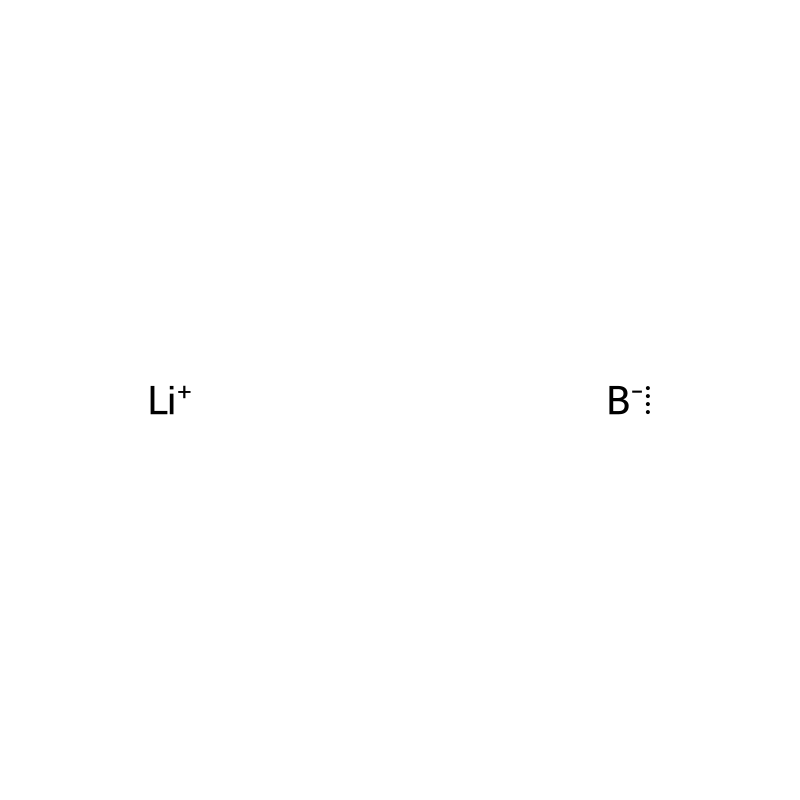Borate(1-), tetrahydro-, lithium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Borate(1-), tetrahydro-, lithium, commonly known as lithium borohydride (LiBH₄), is a chemical compound that serves as a significant reducing agent in organic synthesis. It is characterized by its molecular formula BH₄Li, which indicates that it contains one lithium atom and four hydride ions. Lithium borohydride is a white crystalline solid at room temperature and exhibits high solubility in polar solvents such as ethers. Its unique properties make it a valuable reagent in various
LiBH4 is a hazardous material due to several factors:
- Flammability: Can ignite spontaneously upon contact with air or moisture, releasing flammable hydrogen gas [].
- Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Can cause irritation and burns [].
- Reactivity: Reacts violently with water and strong oxidizers [].
Safety precautions when handling LiBH4 include:
Hydrogen Storage:
- One of the most actively researched applications of lithium tetrahydroborate is its potential for hydrogen storage. Hydrogen is considered a clean and sustainable fuel source, but storing it efficiently remains a challenge. LiBH4 can reversibly release hydrogen gas under specific conditions, making it a candidate for onboard hydrogen storage in fuel cell vehicles. Research is ongoing to optimize the dehydrogenation process and improve cyclability (the ability to release and absorb hydrogen multiple times) ().
Battery Technology:
- Lithium tetrahydroborate is being investigated as a potential anode material for next-generation batteries due to its high theoretical capacity for storing lithium ions. This could lead to batteries with higher energy density and longer lifespans compared to traditional lithium-ion batteries ().
Organic Synthesis:
- LiBH4 is a valuable reducing agent in organic chemistry, facilitating the reduction of various functional groups in organic molecules. This makes it a useful tool for synthesizing complex organic compounds used in pharmaceuticals, materials science, and other fields ().
Neutron Capture Therapy:
- Research suggests that lithium tetrahydroborate may have applications in neutron capture therapy (NCT), a type of cancer treatment. In NCT, boron atoms in a tumor selectively capture neutrons, releasing radiation that destroys cancer cells while minimizing harm to healthy tissues. LiBH4 nanoparticles containing enriched boron isotopes are being explored as potential NCT agents ().
Other Potential Applications:
- Lithium tetrahydroborate's unique properties are being explored in other research areas, including its use as a flame retardant, a hydrogenation catalyst, and a material for solid-state electrolytes in fuel cells.
Lithium borohydride is primarily utilized for its reducing capabilities. Key reactions include:
- Reduction of Carbonyl Compounds: It effectively reduces esters, aldehydes, ketones, and acid chlorides to their corresponding alcohols. This reaction proceeds through the formation of an intermediate alkoxide.
- Hydride Transfer: As a strong hydride donor, lithium borohydride can transfer hydride ions to various electrophiles, facilitating the formation of new carbon-hydrogen bonds .
- Reaction with Water: Lithium borohydride reacts violently with water, producing hydrogen gas and lithium hydroxide. This property can be harnessed for hydrogen generation but requires careful handling due to the flammability of hydrogen .
Lithium borohydride can be synthesized through several methods:
- Metathesis Reaction: One common method involves the reaction between sodium borohydride and lithium bromide:
- Reaction with Boron Trifluoride: Another method employs boron trifluoride and lithium hydride in diethyl ether:
These methods yield lithium borohydride in varying purities and require specific conditions to optimize yield and safety .
Interaction studies involving lithium borohydride focus primarily on its reactivity with other chemical species rather than biological interactions. Its strong reducing properties make it reactive with various electrophiles, including:
- Carbonyl compounds (aldehydes and ketones)
- Acid chlorides
- Lactones
These interactions are crucial for understanding its utility in synthetic organic chemistry but do not extend to significant interactions within biological systems .
Lithium borohydride is part of a broader class of boron-based compounds that exhibit reducing properties. Here are some similar compounds:
| Compound | Molecular Formula | Reducing Strength | Unique Features |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Weaker than lithium | More commonly used due to lower cost |
| Lithium Aluminum Hydride | LiAlH₄ | Stronger than lithium | More reactive; can reduce nitro groups |
| Potassium Borohydride | KBH₄ | Similar to sodium | Less commonly used; limited availability |
Uniqueness of Lithium Borohydride
Lithium borohydride stands out due to its balance between reactivity and safety compared to other reducing agents like lithium aluminum hydride. It offers higher solubility in ethers and is less hazardous to handle than some alternatives while still providing significant reducing power for various organic transformations .







